



Application Notes: In Vivo Administration of Laminaran in Mouse Models

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Compound of Interest		
Compound Name:	Laminaran	
Cat. No.:	B1674438	Get Quote

Introduction

Laminaran, a β-glucan storage polysaccharide derived primarily from brown algae, has garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] As a biological response modifier, **laminaran** has demonstrated potent immunomodulatory, antitumor, and anti-inflammatory activities in various preclinical mouse models.[1][2][4][5] Its ability to interact with immune receptors, such as Dectin-1, allows it to modulate both innate and adaptive immune responses, making it a promising candidate for therapeutic development and as an adjuvant in immunotherapy.[1][6][7] These notes provide an overview of the in vivo applications of **laminaran** in mice, summarizing key quantitative data and detailing standardized protocols for its administration and the evaluation of its effects.

Key Applications

- Immunomodulation: **Laminaran** can stimulate the activity of various immune cells, including macrophages, dendritic cells (DCs), and Natural Killer (NK) cells.[1][4][7] It has been shown to increase the populations of T-cells (CD3+), B-cells (CD19+), and macrophages (Mac-3+) in mice.[8][9]
- Anti-Cancer Immunity: In tumor-bearing mouse models, laminaran administration can suppress tumor growth and metastasis.[2][10] This is achieved by enhancing antigen-specific T-cell responses and promoting the maturation of dendritic cells, which are crucial for initiating anti-cancer immunity.[4][6]



 Anti-Inflammatory Effects: Topical application of laminaran has been shown to alleviate symptoms in mouse models of atopic dermatitis by reducing skin inflammation, mast cell infiltration, and the production of pro-inflammatory cytokines.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various studies involving the in vivo administration of **laminaran** in mouse models.

Table 1: Immunomodulatory Effects of Laminaran in Mice



Mouse Model	Administration Route & Dose	Duration	Key Findings	Reference
Normal BALB/c Mice	Oral Gavage (1, 2.5, 5 mg/mouse)	14 days	Increased CD3+, CD19+, and Mac-3+ cell populations at 2.5 and 5 mg/mouse.[8][9]	[8][9]
Cyclophosphami de-induced Immunosuppress ed Mice	Oral Gavage (500, 1000 mg/kg)	10 days	High-dose (1000 mg/kg) laminaran significantly increased NK cell cytotoxicity and serum levels of IL-12 and IFN-y.[4]	[4]
Normal BALB/c Mice	Oral Gavage (1, 2.5, 5 mg/mouse)	14 days	Reduced NK cell cytotoxic activity at an effector:target ratio of 50:1.[8]	[8][9][11]
C57BL/6 Mice	Intravenous (i.v.) (25 mg/kg)	Single dose	Increased expression of costimulatory molecules (CD80, CD86) on spleen dendritic cells.[6]	[6]

Table 2: Anti-Tumor Effects of Laminaran in Mice



Mouse Model	Administration Route & Dose	Duration	Key Findings	Reference
Hepa 1-6 Tumor- Bearing Mice	Injection (400, 800, 1200 mg/kg/day)	30 days	Significantly decreased tumor volumes (starting on day 10) and tumor weights in a dose- dependent manner.[10]	[10]
B16-OVA Melanoma Metastasis Model	Intravenous (i.v.) (25 mg/kg)	2 doses, 3 days apart	Combined treatment with OVA antigen inhibited liver metastasis of B16-OVA melanoma cells. [6]	[6]

Table 3: Anti-Inflammatory Effects of Laminaran in Mice



Mouse Model	Administration Route & Dose	Duration	Key Findings	Reference
Oxazolone- induced Atopic Dermatitis (Balb/c)	Topical Application	15 days	Significantly decreased ear swelling, thickening of the epidermis and dermis, and mast cell infiltration.[5]	[5]
Oxazolone- induced Atopic Dermatitis (Balb/c)	Topical Application	15 days	Significantly decreased serum Immunoglobulin E (IgE) levels.[5] Suppressed protein levels of IL-1β, TNF-α, MCP-1, and MIP- 1α in skin lesions.[5]	[5]

Experimental Protocols

Protocol 1: Evaluation of Immunomodulatory Effects via Oral Gavage

This protocol is based on methodologies used to assess the general immune response to orally administered **laminaran** in normal mice.[8][9]

1. Animals and Acclimatization:

- Use 6-8 week old BALB/c mice.
- Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Preparation of **Laminaran** Solution:



- Dissolve **laminaran** powder in sterile double-distilled water or phosphate-buffered saline (PBS) to achieve the desired concentrations (e.g., 10, 25, and 50 mg/mL to deliver 1, 2.5, and 5 mg per 100 μL dose).
- Vortex thoroughly to ensure complete dissolution. Prepare fresh daily or store at 4°C for a short period.

3. Administration:

- Divide mice into groups (n=8-10 per group): a control group and treatment groups.
- Administer 100 μL of the vehicle (water or PBS) to the control group.
- Administer 100 μ L of the **laminaran** solutions to the treatment groups using a steel gavage tube.
- Perform administration every two days for a total of 14 days.[9]
- 4. Sample Collection and Analysis:
- At the end of the treatment period, weigh the mice and collect blood via cardiac puncture under anesthesia.
- Euthanize the mice and harvest spleens and livers.
- Flow Cytometry: Use whole blood to analyze immune cell populations. Lyse red blood cells and stain leukocytes with fluorescently labeled antibodies against specific cell markers (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells, anti-Mac-3 for macrophages).[9]
- Spleen Analysis: Process spleens to obtain single-cell suspensions (splenocytes) for NK cell activity assays or cell proliferation studies.[8][9]
- Serum Analysis: Analyze serum for levels of cytokines (e.g., IL-12, IFN-γ) or liver enzymes (GOT, GPT, LDH) using ELISA or biochemical assays.[4][9]

Protocol 2: Evaluation of Anti-Cancer Immunity via Intravenous Injection

This protocol describes a method to assess **laminaran**'s potential as an adjuvant to induce an anti-tumor immune response in a melanoma model.[6]

1. Animals and Tumor Cell Line:

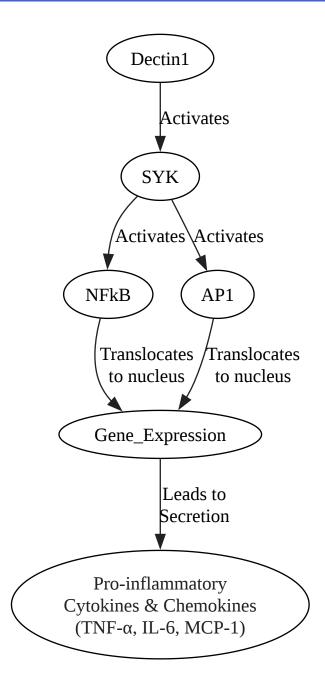
- Use 6-8 week old C57BL/6 mice.
- Culture B16-OVA melanoma cells (a B16 melanoma line expressing ovalbumin as a model antigen) in appropriate media.



- 2. Experimental Design and Administration:
- Randomly assign mice to four groups: PBS (control), Ovalbumin (OVA) only, Laminaran only, and Laminaran + OVA.
- Prepare laminaran solution in sterile PBS at a concentration for a 25 mg/kg dose. Prepare OVA solution in PBS for a 50 μg dose per mouse.
- Administer the respective treatments via intravenous (i.v.) injection into the tail vein.
- 3. Dendritic Cell Maturation Analysis:
- 24 hours after a single i.v. injection, euthanize a subset of mice.
- Harvest spleens and isolate spleen dendritic cells (DCs).
- Analyze the expression of maturation markers (e.g., CD80, CD86) and major histocompatibility complex (MHC) molecules on DCs using flow cytometry.
- 4. Tumor Challenge and Metastasis Model:
- Three days after the initial treatment, inoculate the remaining mice with 0.5 x 10⁶ B16-OVA cells intrasplenically to establish a liver metastasis model.[6]
- Three days post-tumor injection, administer a second dose of the same treatments (PBS, OVA, Laminaran, or Laminaran + OVA).[6]
- Fourteen days after the tumor injection, euthanize the mice.
- Harvest livers and spleens. Count the number of metastatic tumor nodules on the liver surface.

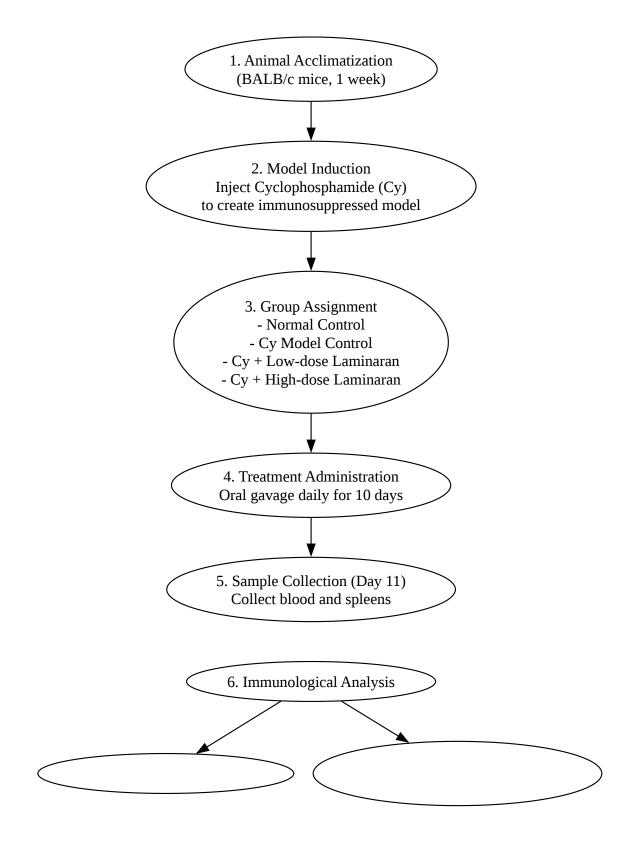
Visualizations: Pathways and Workflows





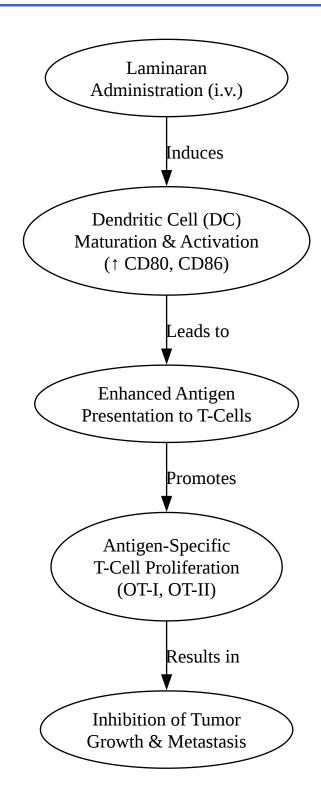
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